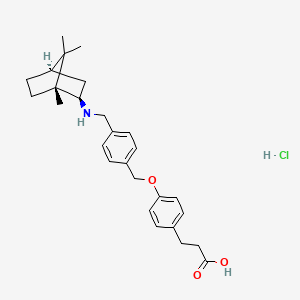

FFA1 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36ClNO3 |

|---|---|

Molecular Weight |

458.0 g/mol |

IUPAC Name |

3-[4-[[4-[[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]amino]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1 |

InChI Key |

ZNZDIXAXMHZPNT-UAFKDBARSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O.Cl |

Canonical SMILES |

CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of FFA1 Agonists in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a key regulator of insulin secretion in pancreatic beta-cells. Its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2][3] This glucose dependency minimizes the risk of hypoglycemia, a significant side effect associated with some conventional insulin secretagogues.[2][3] A number of synthetic FFA1 agonists have been developed to harness this therapeutic potential, although clinical development has faced challenges, highlighting the need for a deeper understanding of their precise mechanisms of action.

This technical guide provides a comprehensive overview of the molecular mechanisms by which FFA1 agonists exert their effects on pancreatic beta-cells, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Signaling Pathways of FFA1 Agonists in Pancreatic Beta-Cells

FFA1 agonists primarily signal through two main G protein-coupled pathways: the canonical Gq/11 pathway and, for some agonists, a Gs-coupled pathway. These pathways converge to amplify the effects of glucose on insulin secretion.

The Gq/11-PLC-IP3-Ca²⁺ Pathway

The predominant signaling cascade initiated by FFA1 agonists involves the activation of the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ is a critical event in the potentiation of insulin secretion.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets involved in insulin granule exocytosis.

The activation of this Gq/11 pathway by FFA1 agonists enhances the amplitude of glucose-induced Ca²⁺ oscillations, a key driver of pulsatile insulin release.

The Gs-AC-cAMP Pathway

While the Gq/11 pathway is considered the primary mechanism, some FFA1 agonists, particularly second-generation and full agonists, have also been shown to stimulate the Gs-coupled pathway. This pathway involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP further amplifies insulin secretion through two main effectors:

-

Protein Kinase A (PKA): cAMP activates PKA, which can phosphorylate multiple proteins involved in the insulin secretory pathway, including components of the exocytotic machinery and ion channels.

-

Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1, which plays a role in insulin granule mobilization and exocytosis.

The dual activation of both Gq/11 and Gs pathways by certain FFA1 agonists can lead to a more robust potentiation of GSIS.

Quantitative Data on FFA1 Agonist Activity

The potency and efficacy of FFA1 agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized FFA1 agonists.

Table 1: Potency (EC₅₀) of FFA1 Agonists in Different Assays

| Agonist | Assay Type | Cell Line/System | EC₅₀ (nM) | Reference(s) |

| Fasiglifam (TAK-875) | GPR40 Activation | CHO-hGPR40 | 14 | |

| IP Production | CHO-hGPR40 | 72 | ||

| Ca²⁺ Flux | CHO-hGPR40 | 16 | ||

| AMG-837 | Ca²⁺ Flux | CHO-hGPR40 | 13.5 | |

| IP Accumulation | A9_GPR40 | 7.8 | ||

| Insulin Secretion | Mouse Islets | 142 | ||

| TUG-469 | GPR40 Activation | - | 19 | |

| Insulin Secretion | INS-1E cells | 462 |

Table 2: Fold Increase in Insulin and Glucagon Secretion by FFA1 Agonists

| Agonist/Compound | Condition | Fold Increase vs. Control | Cell/Islet Type | Reference(s) |

| TUG-469 | 12 mM Glucose | 1.55 (GSIS amplification) | INS-1E cells | |

| Compound A (Site-3 Agonist) | High Glucose | ~3.1 (Insulin) | Monkey Islets | |

| Compound A (Site-3 Agonist) | 2 mM Glucose | ~4.5 (Glucagon) | Human Islets | |

| Compound A (Site-3 Agonist) | 2 mM Glucose | ~10.9 (Glucagon) | Monkey Islets | |

| TAK-875 + Metformin | Fasting Plasma Insulin | 3.2 | Zucker Diabetic Fatty Rats |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of FFA1 agonists.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is used to measure insulin secretion from isolated pancreatic islets in response to glucose and FFA1 agonists.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation)

-

FFA1 agonist of interest

-

Acid-ethanol solution (for insulin extraction)

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets from rodents or humans using standard collagenase digestion methods.

-

Culture islets overnight to allow for recovery.

-

Prepare KRB buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM), with and without the FFA1 agonist.

-

Pick a defined number of islets (e.g., 10-15) in triplicate for each experimental condition.

-

Pre-incubate islets in KRB with low glucose for 1-2 hours at 37°C to establish a basal state.

-

Replace the pre-incubation buffer with the respective experimental buffers (low glucose, high glucose, high glucose + agonist).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for measurement of secreted insulin.

-

Lyse the islets with acid-ethanol to extract the remaining intracellular insulin content.

-

Quantify insulin in the supernatant and the islet lysate using an insulin ELISA kit.

-

Normalize secreted insulin to total insulin content (secreted + intracellular).

Measurement of Intracellular Calcium [Ca²⁺]i

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to FFA1 agonists.

Materials:

-

Pancreatic beta-cell line (e.g., MIN6) or dispersed primary islet cells

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Seed cells on glass coverslips or in a 96-well plate.

-

Prepare a Fura-2 AM loading solution in HBS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular dye.

-

Allow for a de-esterification period of at least 30 minutes.

-

Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

-

Perfuse the cells with HBS containing a stimulatory concentration of glucose.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Introduce the FFA1 agonist into the perfusion solution.

-

Continue to record the fluorescence ratio (F340/F380), which is proportional to the intracellular calcium concentration.

Quantification of Inositol 1,4,5-trisphosphate (IP3)

The accumulation of IP3 is a direct measure of Gq/11 pathway activation. This can be quantified using a competitive binding assay. A common method is to measure the more stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits its degradation.

Materials:

-

Pancreatic beta-cell line or primary islets

-

Stimulation buffer containing LiCl

-

FFA1 agonist

-

IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

Procedure:

-

Culture cells in a suitable plate format (e.g., 96-well plate).

-

Remove the culture medium and add stimulation buffer containing LiCl.

-

Add the FFA1 agonist at various concentrations.

-

Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells.

-

Add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the cell lysate.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Calculate IP1 concentrations based on a standard curve.

Measurement of Cyclic AMP (cAMP)

cAMP levels can be measured using various methods, including competitive immunoassays (e.g., ELISA) or biosensors.

Materials:

-

Pancreatic beta-cell line or primary islets

-

FFA1 agonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA or HTRF)

Procedure:

-

Culture cells in a suitable plate format.

-

Pre-incubate cells with a PDE inhibitor for a short period.

-

Stimulate the cells with the FFA1 agonist for the desired time.

-

Lyse the cells.

-

Perform the cAMP quantification according to the manufacturer's instructions for the chosen assay kit.

-

Calculate cAMP concentrations based on a standard curve.

Conclusion

FFA1 agonists potentiate glucose-stimulated insulin secretion in pancreatic beta-cells through a well-defined signaling network. The primary mechanism involves the Gq/11-PLC-IP3-Ca²⁺ pathway, leading to an increase in intracellular calcium. Additionally, some agonists can engage the Gs-AC-cAMP pathway, further amplifying the insulin secretory response. The glucose-dependent nature of this potentiation is a key therapeutic advantage.

A thorough understanding of these signaling pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of safe and effective FFA1-targeted therapies for type 2 diabetes. Future research should focus on elucidating the nuances of biased agonism and the potential for tissue-specific effects to optimize the therapeutic profile of this promising class of compounds.

References

- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

FFA1 Agonist-1 and Incretin Hormone (GLP-1, GIP) Release: A Technical Guide

Executive Summary: The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1] Activated by long-chain fatty acids (LCFAs), FFA1 is expressed on pancreatic β-cells and, crucially, on enteroendocrine L-cells and K-cells within the gastrointestinal tract.[2][3][4] Its activation in the gut stimulates the release of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones potentiate glucose-stimulated insulin secretion (GSIS) and exert other beneficial metabolic effects. This guide provides an in-depth examination of the signaling mechanisms, quantitative efficacy of specific agonists, and key experimental protocols used to study the FFA1-incretin axis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the FFA1-Incretin Axis

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response than an equivalent intravenous glucose infusion, accounting for up to 70% of postprandial insulin release. This effect is primarily mediated by GLP-1 and GIP, which are secreted from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.

FFA1 (GPR40) is a key sensor for dietary fats, specifically LCFAs. Upon binding of LCFAs, FFA1 initiates a signaling cascade that results in the secretion of GLP-1 and GIP. This positions FFA1 as a prime target for pharmacological intervention in T2DM, as synthetic agonists can mimic the effects of dietary fats to enhance the secretion of these beneficial incretin hormones. The ability of synthetic FFA1 agonists to stimulate incretin release has been shown to depend critically on their classification as partial or full agonists, which dictates the specific downstream signaling pathways they engage.

Core Signaling Pathways

Activation of FFA1 in enteroendocrine cells triggers incretin release primarily through G protein-mediated signaling. The nature of the agonist—whether it is a partial or a full agonist/ago-positive allosteric modulator (ago-PAM)—determines the specific G proteins activated and the robustness of the secretory response.

Canonical Gq/11 Signaling Pathway

The foundational signaling mechanism for FFA1 in enteroendocrine cells is coupling to the Gq/11 family of G proteins. This pathway leads to an increase in intracellular calcium ([Ca²⁺]i), a critical trigger for the exocytosis of hormone-containing granules.

Differential Signaling: Partial vs. Full Agonists

A key finding in FFA1 pharmacology is that not all agonists are equal in their ability to stimulate incretin secretion. Partial agonists primarily signal through the Gq pathway, leading to modest incretin release. In contrast, full agonists and ago-PAMs can engage both Gq and Gs signaling pathways. The additional activation of Gs, leading to cAMP production, results in a much more robust and physiologically significant incretin response.

Quantitative Efficacy of FFA1 Agonists on Incretin Release

The differential signaling capabilities of FFA1 agonists translate directly to their quantitative effects on incretin hormone secretion. Full agonists consistently demonstrate superior efficacy in stimulating both GLP-1 and GIP release compared to partial agonists.

Ex Vivo GLP-1 Secretion

Studies using isolated perfused rat small intestine allow for the direct assessment of an agonist's effect on incretin secretion, distinguishing between luminal and vascular activation. Data show that vascular administration is effective and that full agonists elicit a more robust response.

| Agonist | Type | Concentration | Administration Route | Basal GLP-1 (pmol/L) | Stimulated GLP-1 (pmol/L) |

| TAK-875 | Partial | 10 µmol/L | Vascular | 16.7 ± 1.8 | 24.0 ± 2.6 |

| AMG 837 | Partial | 10 µmol/L | Vascular | 11.0 ± 3.1 | 21.7 ± 3.5 |

| AM-1638 | Full | 0.1 µmol/L | Vascular | 16.9 ± 1.4 | 32.0 ± 3.7 |

| AM-1638 | Full | 1 µmol/L | Vascular | 18.4 ± 1.5 | 51.8 ± 9.5 |

| AM-5262 | Full | 1 µmol/L | Vascular | 14.8 ± 2.2 | 48.2 ± 7.7 |

| Table 1: Effect of vascular administration of FFA1 agonists on GLP-1 secretion in isolated perfused rat small intestine. Data are presented as mean ± SEM. |

In Vivo Incretin Secretion in Mice

In vivo studies in mice confirm the superior incretin-releasing properties of ago-allosteric/full agonists compared to orthosteric/partial agonists following oral administration.

| Agonist | Type | Dose (mg/kg) | Hormone | Vehicle Plasma (pmol/L) | Agonist Plasma (pmol/L) |

| TAK-875 | Orthosteric (Partial) | 30 | tGLP-1 | ~5 | ~10 |

| MK-2305 | Orthosteric (Partial) | 30 | tGLP-1 | ~5 | ~12 |

| AM-1638 | Ago-allosteric (Full) | 30 | tGLP-1 | ~5 | ~29 |

| AM-5262 | Ago-allosteric (Full) | 30 | tGLP-1 | ~5 | ~29 |

| TAK-875 | Orthosteric (Partial) | 30 | GIP | ~53 | ~70 (not significant in all experiments) |

| MK-2305 | Orthosteric (Partial) | 30 | GIP | ~53 | ~108 |

| AM-1638 | Ago-allosteric (Full) | 30 | GIP | ~53 | ~150 |

| AM-5262 | Ago-allosteric (Full) | 30 | GIP | ~53 | ~130 |

| Table 2: Plasma incretin concentrations in male B6 mice 30 minutes after oral administration of FFA1 agonists. Values are median approximations from published data. tGLP-1 = total GLP-1. |

Key Experimental Protocols

Investigating the FFA1-incretin axis involves a range of techniques from in vitro cell-based assays to complex in vivo models.

In Vitro: Enteroendocrine Cell Line Assays

Immortalized enteroendocrine cell lines, such as GLUTag (murine L-cell) and NCI-H716 (human L-cell), are foundational tools for studying the molecular mechanisms of incretin secretion.

Objective: To measure GLP-1 secretion from a cultured enteroendocrine cell line in response to an FFA1 agonist.

Methodology:

-

Cell Culture: Culture GLUTag or NCI-H716 cells to ~80% confluency in appropriate media (e.g., DMEM with high glucose, L-glutamine, and fetal bovine serum).

-

Seeding: Seed cells into 24- or 48-well plates and allow them to adhere and grow for 24-48 hours.

-

Wash and Pre-incubation: Gently wash cells with a serum-free buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB) supplemented with 0.1% fatty acid-free BSA. Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.

-

Stimulation: Aspirate the pre-incubation buffer and replace it with fresh buffer containing the vehicle control (e.g., DMSO) or varying concentrations of the FFA1 agonist.

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted hormones. To prevent degradation, add a DPP-4 inhibitor (e.g., valine-pyrrolidide) and a protease inhibitor cocktail immediately.

-

Quantification: Analyze the supernatant for GLP-1 concentration using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Data Normalization: Lyse the remaining cells to measure total protein content. Normalize secreted GLP-1 values to the total protein content in each well.

Ex Vivo: Isolated Perfused Small Intestine Model

This model provides a physiologically relevant system to study direct effects of agonists on the intestine while maintaining its natural polarity and cellular architecture, free from systemic confounding factors.

In Vivo: Oral Gavage and Plasma Analysis

Animal models, particularly mice, are essential for understanding the integrated physiological response to FFA1 agonists, including their effects on glycemia and incretin secretion in a whole-body context.

Objective: To determine the effect of an orally administered FFA1 agonist on plasma GLP-1 and GIP levels in mice.

Methodology:

-

Animal Acclimation: Acclimate mice (e.g., C57BL/6J) to the experimental conditions and fast them overnight (e.g., 12-16 hours) with free access to water.

-

Agonist Formulation: Prepare the FFA1 agonist in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Baseline Blood Sample: Obtain a baseline blood sample (t=0) via tail vein or saphenous vein puncture. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor.

-

Oral Gavage: Administer the vehicle or FFA1 agonist formulation to the mice via oral gavage at a defined dose (e.g., 30 mg/kg).

-

Post-Dose Blood Collection: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 120 minutes) post-gavage.

-

Plasma Preparation: Centrifuge the blood samples (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.

-

Hormone Quantification: Store plasma at -80°C until analysis. Measure total or active GLP-1 and GIP concentrations using specific ELISA kits.

-

Data Analysis: Calculate the area under the curve (AUC) for the hormone concentration-time profile to assess the total secretory response.

Conclusion and Future Directions

FFA1 is a validated target for stimulating the release of the incretin hormones GLP-1 and GIP from enteroendocrine cells. A critical distinction exists between partial and full FFA1 agonists; full agonists that engage both Gq and Gs signaling pathways demonstrate a markedly superior ability to drive incretin secretion. This dual-pathway activation is likely necessary for achieving robust therapeutic effects that go beyond direct insulinotropic action on the pancreas.

While the therapeutic rationale is strong, the development of FFA1 agonists has faced challenges. Several compounds, including the partial agonist Fasiglifam (TAK-875), were discontinued in late-stage clinical trials due to concerns over liver toxicity. Future research must focus on developing agonists with improved safety profiles, potentially by targeting specific receptor conformations or developing gut-restricted molecules to minimize systemic exposure and off-target effects. The continued exploration of FFA1 allosterism may yield novel compounds that can fine-tune receptor signaling to maximize incretin release while maintaining a favorable safety window.

References

- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free Fatty Acid Receptors in Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Free Fatty Acid Receptor 1 (FFAR1/GPR40): A Technical Guide

Abstract

The Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] As a metabolic sensor, it is activated by medium- and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones.[3][4][5] This technical guide provides an in-depth overview of the endogenous ligands that activate FFAR1, the intricate signaling pathways they trigger, and the key experimental protocols used to characterize their activity. All quantitative data are presented in structured tables, and complex pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction to FFAR1 (GPR40)

FFAR1 is a class A G-protein coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells, enteroendocrine cells (K and L cells), and to a lesser extent, in the brain and immune cells. It functions as a physiological sensor for circulating medium- to long-chain FFAs, which are produced from the lipolysis of dietary and endogenously synthesized triglycerides. The activation of FFAR1 by these endogenous ligands is a critical mechanism for regulating energy homeostasis. Due to its role in enhancing insulin secretion in a glucose-dependent manner, FFAR1 activation presents a promising therapeutic strategy with a low risk of hypoglycemia.

Endogenous Ligands of FFAR1

The natural agonists for FFAR1 are a range of medium- to long-chain free fatty acids, both saturated and unsaturated. These fatty acids typically possess a carbon chain length of 10 to 22 carbons. The binding of these FFAs to the orthosteric site on the receptor initiates a conformational change, leading to signal transduction.

Key endogenous ligands include:

-

Docosahexaenoic acid (DHA): An omega-3 polyunsaturated fatty acid.

-

γ-Linolenic acid (γLA): An omega-6 polyunsaturated fatty acid.

-

Palmitate: A saturated fatty acid that plays a role in both acute potentiation and chronic impairment of insulin secretion through FFAR1.

-

Linoleic Acid: A polyunsaturated omega-6 fatty acid whose stimulatory effect on insulin secretion was shown to be inhibited by FFAR1 siRNA.

-

20-Hydroxyeicosatetraenoic acid (20-HETE): An arachidonic acid metabolite produced by human pancreatic β-cells that can activate FFAR1 in a positive feedback loop to enhance GSIS.

While synthetic agonists have been developed with nanomolar potency, endogenous fatty acids typically activate FFAR1 with potency in the micromolar range.

Data Presentation: Potency of Endogenous FFAR1 Ligands

The following table summarizes the potency (EC₅₀) of various endogenous free fatty acids on the FFAR1 receptor as reported in the literature. These values represent the concentration of the ligand required to elicit 50% of the maximal response in various in-vitro functional assays.

| Endogenous Ligand | Common Name | Carbon Chain:Double Bonds | Reported EC₅₀ (µM) | Assay Context |

| Dodecanoic Acid | Lauric Acid | 12:0 | 6.8 | Calcium Mobilization |

| Tetradecanoic Acid | Myristic Acid | 14:0 | 4.6 | Calcium Mobilization |

| Hexadecanoic Acid | Palmitic Acid | 16:0 | 5.3 | Calcium Mobilization |

| Octadecanoic Acid | Stearic Acid | 18:0 | 10.2 | Calcium Mobilization |

| cis-9-Octadecenoic Acid | Oleic Acid | 18:1 | 2.5 | Calcium Mobilization |

| cis-9,12-Octadecadienoic Acid | Linoleic Acid | 18:2 | 7.9 | Calcium Mobilization |

| all-cis-6,9,12-Octadecatrienoic Acid | γ-Linolenic Acid (γLA) | 18:3 | 5.0 | Calcium Mobilization |

| all-cis-5,8,11,14-Eicosatetraenoic Acid | Arachidonic Acid | 20:4 | 7.7 | Calcium Mobilization |

| all-cis-4,7,10,13,16,19-Docosahexaenoic Acid | Docosahexaenoic Acid (DHA) | 22:6 | ~5-10 | Calcium Mobilization / IP Accumulation |

Note: EC₅₀ values can vary between studies and assay systems (e.g., cell type, receptor expression level). The data presented is a representative compilation.

FFAR1 Signaling Pathways

Upon binding of an endogenous fatty acid, FFAR1 undergoes a conformational change and primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade that culminates in the potentiation of insulin secretion.

The Gq/11 Pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

-

Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytosol and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

-

DAG-Mediated Kinase Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC) and protein kinase D (PKD).

-

Potentiation of Insulin Exocytosis: The rise in intracellular Ca²⁺, combined with the activation of PKC/PKD, enhances the exocytosis of insulin-containing granules from the pancreatic β-cell, particularly when glucose levels are elevated.

While endogenous ligands predominantly signal through Gq, some synthetic agonists have been shown to also engage Gs signaling, leading to cAMP production. This dual agonism is an area of active investigation in drug development.

Experimental Protocols for Ligand Characterization

A variety of in-vitro and in-vivo assays are employed to identify and characterize the activity of endogenous and synthetic ligands for FFAR1.

In-Vitro Functional Assays

A. Calcium Mobilization Assay (Aequorin-Based)

This assay is a primary method for assessing Gq-coupled receptor activation by measuring ligand-induced increases in intracellular calcium.

-

Principle: A cell line (e.g., CHO) is engineered to stably co-express the human FFAR1 receptor and the photoprotein aequorin. When a ligand activates FFAR1, the subsequent Gq-mediated release of intracellular Ca²⁺ causes aequorin to oxidize its substrate, coelenterazine, resulting in a measurable flash of luminescence.

-

Methodology:

-

Cell Preparation: CHO-FFAR1-Aequorin cells are harvested and resuspended in an appropriate buffer (e.g., HBSS) containing 0.01% fatty-acid-free human serum albumin.

-

Coelenterazine Loading: The cell suspension is incubated with coelenterazine (e.g., 1 µg/mL) at room temperature for at least 2 hours to charge the aequorin.

-

Ligand Stimulation: The cell suspension is dispensed into a 96-well plate. Test compounds (endogenous FFAs dissolved in DMSO or ethanol) are added to the wells.

-

Detection: Luminescence is immediately measured over a short interval (e.g., 20-30 seconds) using a luminometer.

-

Data Analysis: The luminescence response is plotted against ligand concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

-

B. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the physiological output of FFAR1 activation in pancreatic β-cells.

-

Principle: The ability of a ligand to potentiate insulin secretion is measured in pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated primary islets (mouse or human) in the presence of low and high glucose concentrations.

-

Methodology:

-

Cell Culture/Islet Isolation: β-cells or isolated islets are cultured under standard conditions.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with buffers containing low (e.g., 2.8 mM) or high (e.g., 12-16.7 mM) glucose, with or without the test ligand (e.g., palmitate) at various concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.

-

Quantification: Insulin concentration in the supernatant is quantified using standard methods such as ELISA or radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion is normalized to total protein or DNA content and expressed as a fold-change over the basal (low glucose) condition.

-

C. Radioligand Binding Assays

Binding assays are used to determine the affinity (Ki) of ligands and to investigate their interaction with the receptor's binding sites.

-

Principle: These assays measure the ability of an unlabeled test ligand (e.g., an endogenous fatty acid) to compete with and displace a radiolabeled ligand (e.g., [³H]AMG 837, a synthetic partial agonist) from the FFAR1 receptor expressed in cell membranes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the FFAR1 receptor.

-

Assay Setup: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated, and the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Conclusion

Endogenous free fatty acids are the physiological activators of FFAR1, playing a crucial role in linking nutrient status to metabolic hormone secretion. A thorough understanding of how these ligands bind, the signaling pathways they activate, and the experimental methods used to study them is fundamental for the development of novel therapeutics targeting this receptor. While synthetic agonists offer advantages in potency and specificity, the study of endogenous ligands continues to provide vital insights into the physiological and pathophysiological roles of FFAR1 in metabolic health and disease.

References

- 1. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates [frontiersin.org]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Potency and Specificity: A Technical Guide to FFA1 Agonist Pharmacology and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM). Its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, and in the case of some agonists, stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offers a promising therapeutic avenue with a reduced risk of hypoglycemia. This technical guide provides an in-depth exploration of the pharmacology and structure-activity relationships (SAR) of FFA1 agonists, presenting key data, experimental methodologies, and visual representations of the underlying biological processes.

Core Pharmacology of FFA1 Agonists

FFA1 is a G protein-coupled receptor (GPCR) that is primarily activated by medium to long-chain free fatty acids. Synthetic agonists have been developed to mimic and enhance the effects of these endogenous ligands. These agonists can be broadly categorized as either partial or full agonists, a distinction that has significant implications for their pharmacological profile.

Partial Agonists , such as AMG 837 and Fasiglifam (TAK-875) , elicit a submaximal response compared to endogenous fatty acids or full agonists. Their primary mechanism involves the potentiation of GSIS directly at the pancreatic β-cell.[1][2]

Full Agonists , exemplified by AM-1638 , are capable of inducing a maximal response from the FFA1 receptor. A key differentiator for full agonists is their ability to not only stimulate insulin secretion but also to promote the release of incretin hormones (GLP-1 and GIP) from enteroendocrine cells in the gut.[3][4] This dual action on the enteroinsular axis can lead to more robust glycemic control.

Comparative Potency of Key FFA1 Agonists

The potency of FFA1 agonists is typically determined through a variety of in vitro functional assays. The half-maximal effective concentration (EC50) is a critical parameter for comparing the activity of different compounds. The following tables summarize the reported EC50 values for prominent FFA1 agonists across common assay platforms.

| Compound | Assay Type | Cell Line | Human FFA1 EC50 (nM) | Species | Reference |

| Fasiglifam (TAK-875) | Calcium Flux | CHO | 14 - 72 | Human | [5] |

| IP Accumulation | CHO-hGPR40 | 72 | Human | ||

| AMG 837 | Calcium Flux (Aequorin) | CHO | 13 | Human | |

| IP Accumulation | A9 | 11 | Mouse | ||

| AM-1638 | Calcium Flux (Aequorin) | CHO | 36 | Human | |

| IP Accumulation | A9 | 3.6 | Human | ||

| GW9508 | Calcium Flux | HEK293 | ~50 | Human | |

| TUG-424 | Calcium Flux | - | 32 | Human |

Structure-Activity Relationship (SAR) of FFA1 Agonists

The development of potent and selective FFA1 agonists has been driven by extensive medicinal chemistry efforts focused on several core chemical scaffolds. The general pharmacophore for many FFA1 agonists consists of a carboxylic acid head group (or a bioisostere), a central linker, and a lipophilic tail.

Phenylpropanoic Acid Derivatives

This class of compounds, which includes AMG 837, has been a major focus of FFA1 agonist design. Key SAR insights for this scaffold include:

-

Acidic Head Group: The carboxylic acid is crucial for activity, likely interacting with key basic residues in the receptor binding pocket.

-

Stereochemistry: The stereocenter at the β-position of the propanoic acid chain significantly influences potency.

-

Lipophilic Tail: The nature and substitution pattern of the biphenyl tail dramatically impact potency and pharmacokinetic properties. For instance, the introduction of a trifluoromethyl group in AMG 837 enhances its activity.

| Modification | Impact on Activity |

| Replacement of carboxylic acid | Generally leads to loss of activity |

| Alteration of stereochemistry | Can significantly reduce potency |

| Substitution on the biphenyl tail | Modulates potency and metabolic stability |

Phenoxyacetic Acid Derivatives

Fasiglifam (TAK-875) is a prominent example of this class. SAR studies on phenoxyacetic acid derivatives have revealed:

-

Central Linker: The ether linkage is a key structural feature.

-

Biphenyl Moiety: Substitutions on the biphenyl system are critical for optimizing potency and selectivity.

-

Acidic Moiety: Similar to the phenylpropanoic acids, the acidic group is essential for receptor interaction.

| Modification | Impact on Activity |

| Alterations to the ether linker | Can affect conformational flexibility and potency |

| Substitution pattern on the biphenyl core | Fine-tunes receptor binding affinity |

| Bioisosteric replacement of the carboxylic acid | Can be tolerated in some cases to improve properties |

Signaling Pathways and Experimental Workflows

The activation of FFA1 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Full agonists have also been shown to engage Gs signaling, which contributes to their incretin-releasing effects.

The discovery and characterization of FFA1 agonists typically follow a structured workflow, beginning with high-throughput screening and progressing through various in vitro and in vivo assays to identify and validate lead candidates.

References

- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists | Semantic Scholar [semanticscholar.org]

- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Functions of FFA1 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a key metabolic sensor activated by medium and long-chain free fatty acids (FFAs).[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, FFA1 plays a crucial role in glucose homeostasis. Its activation potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] These physiological functions have positioned FFA1 as an attractive therapeutic target for type 2 diabetes. This technical guide provides an in-depth overview of the physiological functions of FFA1 activation, the underlying signaling pathways, quantitative data on its activation, and detailed experimental protocols for its study.

Physiological Functions of FFA1 Activation

The primary physiological consequences of FFA1 activation are the modulation of insulin and incretin secretion, which are central to maintaining glucose homeostasis.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, FFA1 activation enhances insulin secretion in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many insulin secretagogues.[4] The activation of FFA1 by FFAs or synthetic agonists leads to a cascade of intracellular events that augment the insulin secretory pathway initiated by glucose metabolism.

Stimulation of Incretin Hormone Secretion

FFA1 is also expressed in enteroendocrine L-cells of the intestine. Activation of these receptors by FFAs from dietary fats stimulates the release of GLP-1.[2] GLP-1, in turn, acts on pancreatic β-cells to enhance insulin secretion, slows gastric emptying, and promotes satiety, thus contributing to overall glucose control.

Quantitative Data on FFA1 Receptor Activation

The following tables summarize quantitative data related to the activation of the FFA1 receptor by various endogenous and synthetic ligands.

Table 1: Potency of FFA1 Receptor Agonists

| Agonist | Receptor Species | Assay Type | EC50 / pEC50 | Reference(s) |

| Linoleic Acid | Human | Intracellular Ca²⁺ | pEC50: 5.65 ± 0.06 | |

| Oleic Acid | Human | Intracellular Ca²⁺ | pEC50: 3.9 - 5.7 | |

| Palmitic Acid | Human | Intracellular Ca²⁺ | pEC50: 3.8 - 5.3 | |

| Myristic Acid | Human | Intracellular Ca²⁺ | pEC50: 4.5 - 5.1 | |

| GW9508 | Human | Intracellular Ca²⁺ | pEC50: 7.32 ± 0.03 | |

| TAK-875 (Fasiglifam) | Human | Not Specified | EC50: 72 nM | |

| AMG 837 | Human | Intracellular Ca²⁺ | EC50: 13 nM | |

| TUG-424 | Human | Not Specified | EC50: 32 nM | |

| TUG-770 | Human | Not Specified | EC50: 6 nM |

Table 2: Functional Effects of FFA1 Receptor Agonists

| Agonist | Cell/Tissue Type | Parameter Measured | Fold Increase (vs. Control) | Reference(s) |

| GW9508 (20 µM) | MIN6 Cells | Insulin Secretion (at 25 mM glucose) | 1.52 ± 0.04 | |

| Palmitate | Neonatal Mouse Islets (P6) | Insulin Secretion (GSIS) | ~5.5 | |

| Exendin-4 | Neonatal Mouse Islets (P6) | Insulin Secretion (GSIS) | ~5-6 | |

| AM-1638 (1 µM) | GLUTag Cells | GLP-1 Secretion | Not specified, but significant increase | |

| Acetate/Propionate (1 mmol/L) | Primary Murine Colonic Cultures | GLP-1 Secretion | ~1.3 | |

| GIP/PACAP (10⁻⁷ mol/l) | GLUTag cells | GLP-1 secretion | 1.8- to 2-fold | |

| High Glucose (20 mM vs 2.8 mM) | MIN6 Cells | Insulin Secretion | 6 to 8 |

Signaling Pathways of FFA1 Receptor Activation

FFA1 activation initiates multiple intracellular signaling cascades, primarily through Gq/11, Gs, and β-arrestin pathways. This signaling diversity can be influenced by the specific activating ligand, leading to biased agonism.

Gq/11 Signaling Pathway

The canonical signaling pathway for FFA1 is through the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a key trigger for the exocytosis of insulin-containing granules. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which further potentiates insulin secretion.

Gs Signaling Pathway

Some synthetic FFA1 agonists have been shown to couple to the Gs signaling pathway, which is particularly relevant for GLP-1 secretion. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to promote GLP-1 secretion from enteroendocrine L-cells. Recent studies suggest that FFA1 can activate the majority of Gα proteins except for the Gs family, and that cAMP production may be mediated through Gq-dependent activation of specific adenylyl cyclase isoforms like AC2.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, FFA1 can signal through β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and 2) are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization. However, β-arrestins also act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This scaffolding can initiate a distinct wave of signaling that contributes to the overall cellular response to FFA1 activation. The balance between G protein and β-arrestin signaling can be modulated by different ligands, a concept known as biased agonism.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FFA1 receptor activation are provided below.

Static Insulin Secretion Assay from MIN6 Cells

This protocol describes a method for measuring glucose- and agonist-stimulated insulin secretion from the MIN6 mouse insulinoma cell line.

Materials:

-

MIN6 cells

-

Complete growth medium (DMEM with 4.5 g/L glucose, 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 292 µg/mL L-glutamine, 50 µM β-mercaptoethanol)

-

Krebs-Ringer Bicarbonate Buffer (KRBH): 5 mM KCl, 120 mM NaCl, 15 mM HEPES (pH 7.4), 24 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, and 1 mg/mL RIA-grade BSA.

-

FFA1 agonist of interest

-

12-well culture plates

-

Insulin ELISA kit

Procedure:

-

Seed MIN6 cells in 12-well plates at a density of 1 x 10⁶ cells per well and culture for 48 hours.

-

Wash the cells twice with PBS.

-

Pre-incubate the cells in KRBH containing 2.8 mM glucose for 2 hours at 37°C.

-

Aspirate the pre-incubation buffer and wash the cells twice with KRBH containing 2.8 mM glucose.

-

Add 1 mL of treatment solutions to the respective wells:

-

Low Glucose Control: KRBH with 2.8 mM glucose.

-

High Glucose Control: KRBH with 16.7 mM glucose.

-

Agonist Treatment: KRBH with 16.7 mM glucose and the desired concentration of FFA1 agonist.

-

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells and store at -20°C until insulin measurement.

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

Intracellular Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration changes in response to FFA1 agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK293 cells stably expressing FFA1

-

Culture medium (DMEM, 10% FBS, antibiotics)

-

Poly-L-lysine coated coverslips or 96-well black-walled imaging plates

-

Fura-2 AM (1 mg/mL stock in DMSO)

-

Recording buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Fluorescence microscope or plate reader with excitation at 340 nm and 380 nm and emission at 510 nm.

Procedure:

-

Plate HEK293-FFA1 cells on poly-L-lysine coated coverslips or in 96-well imaging plates and grow to ~80-90% confluency.

-

Wash the cells twice with recording buffer.

-

Prepare the Fura-2 AM loading solution by diluting the stock to a final concentration of 1-5 µM in recording buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

-

Mount the coverslip on the microscope stage or place the plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add the FFA1 agonist at the desired concentration.

-

Continue to record the fluorescence intensity at both excitation wavelengths over time to monitor the change in intracellular calcium concentration.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Conclusion

The activation of the FFA1 receptor elicits significant physiological effects, primarily the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones. These actions are mediated through a complex network of signaling pathways, including Gq/11, Gs, and β-arrestin-dependent cascades. The development of synthetic agonists has provided valuable tools to probe the function of this receptor and has highlighted its therapeutic potential for type 2 diabetes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FFA1 in metabolic regulation and to develop novel therapeutics targeting this receptor. Continued research into the nuances of FFA1 signaling, including biased agonism, will be crucial for the design of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of FFA1 mediates GLP-1 secretion in mice. Evidence for allosterism at FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FFA1 Agonists in the Context of Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, with a spectrum of disease ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key therapeutic target that has garnered considerable interest is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is activated by medium and long-chain fatty acids and plays a crucial role in glucose-stimulated insulin secretion. Its potential role in hepatic lipid metabolism has made it an attractive target for NAFLD therapies. This technical guide provides a comprehensive overview of FFA1 agonists in the context of NAFLD, with a particular focus on the clinical candidate fasiglifam (TAK-875), as well as other preclinical compounds. We delve into the molecular mechanisms of action, present preclinical and clinical data in a structured format, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to FFA1 (GPR40) and its Role in NAFLD

Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells, where its activation potentiates glucose-stimulated insulin secretion[1][2]. FFA1 is also expressed in enteroendocrine cells, stimulating the release of incretin hormones like GLP-1, and at lower levels in hepatocytes and immune cells such as macrophages[3][4][5]. The link between FFA1 and NAFLD is multifaceted. Insulin resistance is a key driver of NAFLD, and by improving glycemic control, FFA1 agonists could indirectly alleviate hepatic steatosis. Furthermore, some studies suggest a direct role for hepatic FFA1 in regulating lipid metabolism and inflammation.

However, the therapeutic journey of FFA1 agonists has been challenging. While showing promise in improving glycemic control, the development of the lead compound, fasiglifam (TAK-875), was halted in Phase III clinical trials due to concerns about liver safety. This has prompted further research into the mechanisms of both efficacy and toxicity of this class of drugs.

Mechanism of Action of FFA1 Agonists

The activation of FFA1 by agonists initiates a cascade of intracellular signaling events. The primary pathway involves coupling to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the potentiation of insulin secretion in pancreatic β-cells.

Some synthetic FFA1 agonists have been shown to also signal through Gs-coupled pathways, leading to the production of cyclic AMP (cAMP). Additionally, FFA1 activation can engage β-arrestin signaling pathways, which may mediate some of the anti-inflammatory effects observed in immune cells. In the context of the liver, activation of the FFA1 receptor has been linked to the stimulation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis that can inhibit lipogenesis and promote fatty acid oxidation.

Signaling Pathway of FFA1 Activation

References

- 1. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role and Future of FFA1 as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The FFA1 Receptor in Metabolic Tissues: A Technical Guide to Expression, Signaling, and Quantification

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic target for type 2 diabetes.[1][2][3] Activated by medium- and long-chain free fatty acids (FFAs), FFA1 plays a pivotal role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and modulating the release of incretin hormones from the gut.[1][4] Understanding the precise expression patterns and signaling mechanisms of FFA1 in various metabolic tissues is paramount for the development of selective and effective therapeutic agents. This technical guide provides an in-depth overview of FFA1 expression, details its primary signaling pathways, and offers comprehensive protocols for its quantification in biological samples.

FFA1 (GPR40) Expression in Metabolic Tissues

FFA1 expression is highly specialized, with its most significant presence documented in the endocrine pancreas and the intestine. Lower levels of expression have also been noted in other tissues, including the brain.

Pancreatic β-Cells

The pancreatic β-cell is the primary site of FFA1 expression. Studies in both rodents and humans have consistently shown that FFA1 mRNA is abundantly expressed in pancreatic islets. In human islets, FFA1 mRNA levels were found to be approximately 20-fold higher than in whole pancreatic tissue, a concentration comparable to that of the sulfonylurea receptor 1 (SUR1), another key protein in insulin secretion. This high level of expression is directly linked to its role in amplifying insulin secretion in response to elevated glucose and fatty acid levels. Confocal microscopy has confirmed that the FFA1 receptor protein is largely localized to the plasma membrane of insulin-producing cells.

Enteroendocrine Cells

FFA1 is also expressed in enteroendocrine cells within the intestine. Its activation in these cells by dietary fatty acids stimulates the release of important incretin hormones, such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). This action contributes to the overall glucose-lowering effect of FFA1 activation by enhancing the incretin effect, which further promotes pancreatic insulin secretion.

Other Tissues

While the pancreas and intestine are the principal sites, some evidence suggests FFA1 expression in the brain, adipose tissue, and immune cells, although at significantly lower levels. Its function in these peripheral tissues is less well-characterized but may involve roles in inflammation and energy sensing.

Data Summary: Relative FFA1/GPR40 Expression

The following table summarizes the relative expression levels of FFA1 across key metabolic and other tissues based on current scientific literature.

| Tissue/Cell Type | Relative mRNA Expression Level | Key Functional Role | Supporting Evidence |

| Pancreatic Islets (β-Cells) | Very High | Augmentation of Glucose-Stimulated Insulin Secretion (GSIS) | |

| Enteroendocrine Cells (Intestine) | High | Incretin (GLP-1, CCK) Secretion | |

| Whole Pancreas | Moderate | Reflects islet expression; ~20-fold lower than isolated islets | |

| Brain | Low to Moderate | Neuromodulation, Pain, Inflammation | |

| Adipose Tissue | Low / Debated | Potential role in adipogenesis and inflammation | |

| Liver | Very Low / Not Detected | Not considered a primary expression site | |

| Skeletal Muscle | Very Low / Not Detected | Not considered a primary expression site |

FFA1 Receptor Signaling Pathways

FFA1 activation by fatty acids or synthetic agonists primarily initiates a signaling cascade through the Gq/11 family of G proteins. This canonical pathway is central to its effects on insulin and incretin secretion.

Upon ligand binding, FFA1 undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gαq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The combined rise in intracellular Ca2+ and activation of PKC are key downstream events that converge to promote the exocytosis of insulin-containing granules from β-cells and incretin-containing granules from enteroendocrine cells.

Caption: Canonical FFA1 Gq/11 signaling pathway leading to insulin secretion.

Methodologies for Quantifying FFA1 Expression

Accurate quantification of FFA1 expression is essential for both basic research and preclinical drug development. The primary methods employed are Quantitative PCR (qPCR) for mRNA analysis, and Western Blotting and Immunohistochemistry (IHC) for protein analysis.

Caption: General experimental workflow for quantifying FFA1 receptor expression.

Quantitative PCR (qPCR) for FFA1 mRNA Expression

qPCR is the gold standard for sensitive and specific quantification of mRNA transcripts.

1. RNA Extraction:

-

Harvest cells or tissues and immediately place them in an RNA stabilization reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction method (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and integrity via gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers. This ensures comprehensive representation of the transcriptome.

3. qPCR Reaction Setup:

-

Design primers specific to the FFA1 (GPR40) gene. Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

-

Prepare a master mix for each primer set containing:

-

SYBR Green qPCR Master Mix (which includes DNA polymerase, dNTPs, and SYBR Green dye).

-

Forward Primer (final concentration ~300-500 nM).

-

Reverse Primer (final concentration ~300-500 nM).

-

Nuclease-free water.

-

-

Aliquot the master mix into qPCR plate wells. Add 1-2 µL of diluted cDNA to each well. Run each sample in triplicate.

-

Include a "no template control" (NTC) with water instead of cDNA to check for contamination and a "no reverse transcriptase control" (-RT) to check for genomic DNA contamination.

-

Select at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, 18S) for normalization.

4. Data Analysis (Pfaffl Method):

-

The relative expression ratio is calculated based on the real-time PCR efficiencies (E) and the quantification cycle (Cq) deviation of the sample versus a control.

-

First, determine the efficiency of each primer set (target and reference) by running a standard curve with serial dilutions of cDNA. Efficiency should be between 90-110% (a slope of -3.32 corresponds to 100% efficiency).

-

The expression ratio is calculated using the formula:

-

Ratio = (E_target)^ΔCq_target(control-sample) / (E_ref)^ΔCq_ref(control-sample)

-

-

This method accounts for differences in amplification efficiencies between the target and reference genes, providing more accurate quantification than the simpler ΔΔCq method.

Western Blot for FFA1 Protein Detection

Western blotting allows for the quantification of total FFA1 protein in a sample.

1. Protein Lysate Preparation:

-

Wash cells with ice-cold PBS. For tissues, mince and homogenize on ice.

-

Lyse cells/tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel (a 10-12% gel is suitable for FFA1, which has a molecular weight of ~31-34 kDa). Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for FFA1/GPR40 overnight at 4°C. (e.g., Santa Cruz sc-32905, starting dilution 1:200; Alomone Labs AFR-011, dilution 1:200).

-

Wash the membrane 3-5 times for 5 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

For quantification, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin). Densitometry analysis is then used to normalize the FFA1 band intensity to the loading control.

Immunohistochemistry (IHC) / Immunofluorescence (IF) for Protein Localization

IHC/IF provides critical spatial information about FFA1 protein expression and localization within a tissue, such as its presence in pancreatic islets.

1. Tissue Preparation:

-

Fix freshly harvested tissue (e.g., pancreas) in 4% paraformaldehyde (PFA) for 4-24 hours at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30%) overnight at 4°C.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Alternatively, for paraffin embedding, dehydrate the tissue through an ethanol series and embed in paraffin wax.

-

Cut 4-7 µm thick sections using a cryostat or microtome and mount on positively charged slides.

2. Staining Procedure:

-

Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform heat-induced antigen retrieval by boiling slides in a citrate buffer (10 mM, pH 6.0). This step is crucial for unmasking antibody epitopes.

-

Permeabilization: Incubate sections in a buffer containing a detergent like Triton X-100 (e.g., 0.1-0.2% in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific binding sites by incubating sections in a blocking solution (e.g., 5% normal donkey serum with 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary FFA1 antibody diluted in antibody buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 1.5 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash slides again. Apply a nuclear counterstain like DAPI. Mount with an anti-fade mounting medium.

3. Visualization and Analysis:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Co-staining with cell-specific markers (e.g., insulin for β-cells, glucagon for α-cells) can be performed to definitively identify the cell types expressing FFA1. The presence of FFA1 immunoreactivity co-localized with insulin confirms its expression in pancreatic β-cells.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Off-Target Effects of FFA1 Agonist-1

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor (GPCR) that has been a key target for the development of treatments for type 2 diabetes. Its activation by endogenous fatty acids or synthetic agonists enhances glucose-stimulated insulin secretion (GSIS).[1][2][3] However, the clinical development of some FFA1 agonists has been hampered by safety concerns, most notably hepatotoxicity, which led to the termination of the phase III clinical trials for fasiglifam (TAK-875).[4][5] These events underscore the critical importance of thoroughly characterizing the on- and off-target pharmacology of new chemical entities targeting FFA1. This guide provides a framework for investigating the off-target effects of a hypothetical compound, "FFA1 Agonist-1," using established experimental protocols and data presentation strategies.

FFA1 Signaling Pathways

FFA1 primarily signals through the Gαq protein pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately potentiates insulin secretion in pancreatic β-cells in a glucose-dependent manner. Additionally, like many GPCRs, FFA1 can also signal through β-arrestin pathways, which can mediate receptor desensitization and potentially activate other signaling cascades.

Off-Target Profiling Strategy

A systematic approach is essential to identify and characterize potential off-target interactions. The workflow begins with broad screening against a panel of known receptors, transporters, and enzymes, followed by functional assays to determine the nature of the interaction (agonist, antagonist, etc.) for any identified "hits".

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable data. Below are methodologies for key assays in off-target profiling.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound at various off-target GPCRs.

-

Materials:

-

Cell membranes or whole cells expressing the target receptor.

-

Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor.

-

Test compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 5-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. Total binding wells receive only buffer.

-

Incubate the plate for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (concentration of agonist that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Second Messenger Assay

This assay measures the functional effect of a compound on Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

-

Objective: To assess whether this compound acts as an agonist or antagonist at potential Gs- or Gi-coupled off-targets.

-

Materials:

-

Cells expressing the target Gs- or Gi-coupled receptor.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).

-

For Gi-coupled assays: an adenylyl cyclase activator like forskolin.

-

384-well plates.

-

-

Procedure (Gs Agonist Mode):

-

Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.

-

Dispense cells into a 384-well plate (e.g., 2,500-10,000 cells/well).

-

Add serial dilutions of this compound to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

-

Incubate to allow the detection reaction to proceed (e.g., 60 minutes).

-

Measure the signal (e.g., fluorescence ratio for HTRF) on a plate reader.

-

-

Procedure (Gi Agonist Mode):

-

The procedure is similar, but after adding the test compound, stimulate the cells with a fixed concentration of forskolin (e.g., EC80) to induce cAMP production.

-

A Gi agonist will inhibit this forskolin-induced cAMP increase.

-

-

Data Analysis: Generate dose-response curves by plotting the signal against the log concentration of this compound. Calculate EC50 (for agonists) or IC50 (for antagonists) values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout for receptor activation that is independent of G-protein coupling.

-

Objective: To determine if this compound induces β-arrestin recruitment at on- or off-targets.

-

Materials:

-

Engineered cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar enzyme fragment complementation technology).

-

Cell culture medium and assay plates (e.g., 384-well).

-

Detection reagents specific to the assay technology.

-

-

Procedure (based on Enzyme Complementation):

-

Plate the engineered cells in 384-well assay plates and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add detection reagents according to the manufacturer's protocol.

-

Incubate for approximately 60 minutes at room temperature to allow the signal to develop.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: Plot luminescence against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Quantitative Analysis of Off-Target Effects

All quantitative data should be summarized for clear comparison. The following tables present hypothetical, yet plausible, off-target screening data for "this compound," based on profiles of known FFA1 agonists like AMG 837.

Table 1: Off-Target Binding Profile of this compound (Data from Radioligand Competition Binding Assays)

| Target | Assay Type | Agonist-1 Ki (μM) |

| FFA1 (GPR40) | Binding | 0.015 |

| α2-adrenergic Receptor | Binding | 3.5 |

| GPR41 (FFAR3) | Binding | > 10 |

| GPR43 (FFAR2) | Binding | > 10 |

| PPARα | Binding | > 10 |

| PPARδ | Binding | > 10 |

| PPARγ | Binding | > 10 |

| 5-HT2B Receptor | Binding | 8.2 |

| M3 Muscarinic Receptor | Binding | > 10 |

A >100-fold selectivity window is generally desired. The weak inhibition at the α2-adrenergic receptor warrants further functional investigation.

Table 2: Functional Activity at On- and Off-Targets (Data from Second Messenger and β-Arrestin Assays)

| Target | Assay Type | Functional Mode | Agonist-1 EC50/IC50 (μM) |

| FFA1 (GPR40) | Ca2+ Flux | Partial Agonist | 0.025 |